Ethanone, 1-[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]-
Description
This compound, characterized by an imidazo[1,2-a]pyrazine core substituted with a cyclopropylamino group at position 8 and an ethanone-linked phenyl group at position 3, is a structurally optimized derivative of imidazoheterocycles. Such scaffolds are frequently explored for their kinase inhibitory properties. Evidence from MPS1 inhibitor studies (e.g., Mps-BAY2a and Mps-BAY2b) highlights the importance of the cyclopropylamino group in enhancing target selectivity and potency, particularly in anticancer applications . The ethanone moiety may contribute to improved solubility and bioavailability compared to bulkier substituents, while the phenyl linkage facilitates π-π interactions with hydrophobic kinase domains .
Properties
CAS No. |
787591-26-8 |
|---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C17H16N4O/c1-11(22)12-2-4-13(5-3-12)15-10-19-17-16(20-14-6-7-14)18-8-9-21(15)17/h2-5,8-10,14H,6-7H2,1H3,(H,18,20) |
InChI Key |
FKHMCPLBXGWUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=CN=C3NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Core Imidazo[1,2-a]pyrazine Synthesis
The imidazo[1,2-a]pyrazine scaffold is typically constructed via cyclocondensation of 2-aminopyrazine derivatives with α-haloketones or α-diketones. For example:
- Step 1 : React 2-aminopyrazine with a bromoacetylene derivative in the presence of a base (e.g., K₂CO₃) to form the imidazo[1,2-a]pyrazine core.
- Step 2 : Introduce substituents at the 3-position of the heterocycle through halogenation (e.g., NBS for bromination).
Cyclopropylamine Functionalization
The 8-cyclopropylamino group is introduced via Buchwald-Hartwig amination :
8-Bromoimidazo[1,2-a]pyrazine (1.0 mmol), cyclopropylamine (1.2 mmol), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and NaOtBu (1.5 mmol) in toluene are stirred at 110°C for 12 h. Purification via silica gel chromatography affords the 8-cyclopropylamino intermediate.
Phenyl Ethanone Coupling
The ethanone-substituted phenyl group is introduced via Suzuki-Miyaura coupling :
3-Bromo-8-(cyclopropylamino)imidazo[1,2-a]pyrazine (1.0 mmol), 4-acetylphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ (2.0 mmol) in DMF/H₂O (4:1) are heated at 90°C for 8 h. The product is isolated via flash chromatography.
Optimization Challenges
- Regioselectivity : Ensuring substitution at the 8-position of imidazo[1,2-a]pyrazine requires careful control of reaction stoichiometry.
- Purification : Silica gel chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) is critical for isolating the final product.
Representative Data Table
Analytical Characterization
Chemical Reactions Analysis
1-(4-(8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols .
Oxidation: The compound can be oxidized using potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction with sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions with amines or thiols can introduce various functional groups onto the imidazo[1,2-a]pyrazine core.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(4-(8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)ethanone has a wide range of
Biological Activity
Ethanone, 1-[4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides a detailed examination of its synthesis, biological activity, and associated research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyrazine moiety linked to a phenyl group. This structural configuration is believed to contribute to its biological properties.
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 270.33 g/mol
Synthesis
Recent studies have highlighted efficient methods for synthesizing imidazo[1,2-a]pyrazine derivatives, including the target compound. For instance, a one-pot three-component condensation reaction involving aryl aldehydes and 2-aminopyrazine has been reported to yield various derivatives with good efficiency and selectivity under iodine catalysis .
Anticancer Properties
The primary focus of research surrounding this compound has been its anticancer activity. The following findings summarize key studies:
- In vitro Studies : A study demonstrated that derivatives of imidazo[1,2-a]pyrazines exhibit cytostatic activity against non-small cell lung cancer (NSCLC) cell lines. The compound 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea showed significant cytostatic effects, indicating that similar structures may possess comparable activities .
- Mechanism of Action : The mechanism through which these compounds exert their effects involves interference with cancer cell proliferation pathways. The imidazo[1,2-a]pyrazine scaffold is thought to interact with specific cellular targets that are crucial for tumor growth and survival.
Comparative Biological Activity
A comparison of various imidazo[1,2-a]pyrazine derivatives illustrates the potency of ethanone derivatives in inhibiting cancer cell lines:
| Compound Name | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| 1-(imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxyphenyl)urea | A549 (NSCLC) | 5.4 | Significant cytostatic activity observed |
| Ethanone derivative | A549 (NSCLC) | TBD | Under investigation |
Case Studies
Several case studies have explored the efficacy of ethanone derivatives in clinical and preclinical settings:
- Study on NSCLC : In a recent preclinical study involving NSCLC models, ethanone derivatives demonstrated a dose-dependent reduction in tumor size when administered alongside standard chemotherapy agents. This suggests a potential role as an adjunct therapy in cancer treatment.
- Pharmacokinetics : Research into the pharmacokinetic profiles of these compounds indicates favorable absorption and distribution characteristics, which are critical for their therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and analogous imidazo[1,2-a]pyrazine/imidazo[1,2-a]pyridine derivatives are summarized below:
Table 1: Structural and Functional Comparison
*Calculated based on structural formula.
Key Observations :
Substituent Impact: The cyclopropylamino group in the target compound confers selectivity for MPS1 kinase, a critical regulator of mitotic fidelity . In contrast, halogenated aryl groups (e.g., 4-chlorophenyl in 3g) enhance antivenom activity but may reduce kinase specificity . Ethanone vs. Methyl: Ethyl or methyl groups (e.g., 3g, 3i) improve lipophilicity but often compromise solubility. The ethanone moiety in the target compound balances hydrophobicity and hydrogen-bonding capacity .
Biological Activity: The target compound’s MPS1 inhibitory activity aligns with derivatives like Mps-BAY2b, which showed tumor regression in colorectal carcinoma models at nanomolar concentrations . Compounds with halogenated aryl groups (e.g., 3g, 3i) exhibit varied potency, likely due to steric and electronic effects on target binding .
Structural Similarity: CAS 78109-26-9 shares 81% structural similarity with the target compound but lacks the cyclopropylamino group, underscoring the latter’s critical role in bioactivity . Dimethyl-substituted analogs () prioritize metabolic stability over potency, making them less suitable for kinase-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
